Cas no 861446-14-2 (Resveratrol 3,4’-Diacetate)

Resveratrol 3,4’-Diacetate is a chemically modified derivative of resveratrol, where the hydroxyl groups at positions 3 and 4’ are acetylated. This modification enhances the compound's stability and bioavailability compared to its parent molecule, making it more suitable for research applications requiring prolonged activity or controlled release. The diacetate form retains the core pharmacological properties of resveratrol, including antioxidant and anti-inflammatory effects, while offering improved solubility in organic solvents. It is commonly utilized in biochemical studies to investigate cellular pathways, oxidative stress, and aging mechanisms. The compound is characterized by high purity and consistent performance, ensuring reliability in experimental settings.
Resveratrol 3,4’-Diacetate structure
Resveratrol 3,4’-Diacetate structure
Product Name:Resveratrol 3,4’-Diacetate
CAS No:861446-14-2
MF:C18H16O5
MW:312.316645622253
CID:662522
PubChem ID:71413997
Update Time:2025-05-28

Resveratrol 3,4’-Diacetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate
    • Resveratrol 3,4’-Diacetate
    • acetic acid,[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
    • Resveratrol 3,4’-Dia
    • Resveratrol 3,4’Diacetate
    • 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate (9CI)
    • acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
    • AKOS030254980
    • Resveratrol 3,4'Diacetate
    • Resveratrol 3,4'-Diacetate
    • 861446-14-2
    • Acetic acid--4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl acetate (1/1)
    • DTXSID60833492
    • Inchi: 1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+
    • InChI Key: IUHAHFQLCDVRJQ-ONEGZZNKSA-N
    • SMILES: C(/C1C=C(O)C=C(OC(=O)C)C=1)=C\C1C=CC(OC(=O)C)=CC=1

Computed Properties

  • Exact Mass: 330.11033829g/mol
  • Monoisotopic Mass: 330.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Melting Point: 137-139°C
  • Solubility: DMSO (Slightly), Methanol (Slightly)

Resveratrol 3,4’-Diacetate Security Information

Resveratrol 3,4’-Diacetate Pricemore >>

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Resveratrol 3,4’-Diacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine ,  tert-Butyl methyl ether ;  2 h, rt
2.1 Catalysts: Silica Solvents: Methanol ,  Dichloromethane ;  62 h, rt
Reference
Synthesis of amphiphilic resveratrol lipoconjugates and evaluation of their anticancer activity towards neuroblastoma SH-SY5Y cell line
Chillemi, Rosa; et al, European Journal of Medicinal Chemistry, 2015, 96, 467-481

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite ,  Sodium sulfite Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of resveratrol and its analogs, phase-transfer catalyzed asymmetric glycolate aldol reactions, and total synthesis of 8,9-methylamido-geldanamycin
Liu, Jing, 2007, , 68(7),

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite ,  Sodium sulfite Solvents: Tetrahydrofuran ,  Water ;  9 h, rt
Reference
Synthesis of polyhydroxylated ester analogs of the stilbene resveratrol using decarbonylative Heck couplings
Andrus, Merritt B.; et al, Tetrahedron Letters, 2006, 47(32), 5811-5814

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives
Fragopoulou, Elizabeth; et al, Molecules, 2023, 28(14),

Resveratrol 3,4’-Diacetate Raw materials

Resveratrol 3,4’-Diacetate Preparation Products

Additional information on Resveratrol 3,4’-Diacetate

Recent Advances in Resveratrol 3,4’-Diacetate (CAS: 861446-14-2) Research: A Comprehensive Review

Resveratrol 3,4’-Diacetate (CAS: 861446-14-2), a chemically modified derivative of resveratrol, has garnered significant attention in recent years due to its enhanced bioavailability and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and clinical relevance. The growing body of evidence suggests that Resveratrol 3,4’-Diacetate may offer superior stability and efficacy compared to its parent compound, making it a promising candidate for further development in the pharmaceutical and nutraceutical industries.

Recent studies have elucidated the molecular mechanisms underlying the biological activities of Resveratrol 3,4’-Diacetate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways. The diacetate modification enhances cellular uptake, thereby improving its therapeutic potential in conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer. These findings underscore the importance of structural optimization in maximizing the benefits of resveratrol-based therapeutics.

In addition to its pharmacological properties, Resveratrol 3,4’-Diacetate has shown promise in preclinical models of metabolic disorders. A recent investigation highlighted its ability to improve insulin sensitivity and reduce hepatic steatosis in obese mice, suggesting potential applications in managing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The study, conducted by researchers at the University of California, utilized advanced metabolomics techniques to identify key metabolic pathways influenced by the compound, providing a foundation for future clinical trials.

The synthesis and scalability of Resveratrol 3,4’-Diacetate have also been areas of active research. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity while reducing production costs. This advancement is critical for transitioning the compound from laboratory-scale research to large-scale pharmaceutical production. Furthermore, stability studies have confirmed that the diacetate derivative maintains its integrity under various storage conditions, addressing one of the major challenges associated with resveratrol formulations.

Despite these promising developments, challenges remain in the clinical translation of Resveratrol 3,4’-Diacetate. Current research gaps include the need for comprehensive toxicology studies and human clinical trials to establish safety and efficacy profiles. Collaborative efforts between academia and industry are essential to accelerate the development of this compound and unlock its full therapeutic potential. As the field progresses, Resveratrol 3,4’-Diacetate is poised to become a cornerstone in the next generation of bioactive compounds for health and disease management.

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